N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide
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Overview
Description
EPZ028862 is a selective inhibitor of the protein lysine methyltransferase SET and MYND domain-containing protein 3 (SMYD3). This compound has been developed for its potential use in cancer research due to its ability to inhibit the methylation activity of SMYD3, which is implicated in the progression of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EPZ028862 involves multiple steps, including the formation of a core structure followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and efficacy of the final product .
Industrial Production Methods: Industrial production of EPZ028862 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include rigorous quality control measures to ensure consistency and safety of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions: EPZ028862 primarily undergoes substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of reactive functional groups in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving EPZ028862 include organic solvents, bases, and nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions involving EPZ028862 are typically derivatives with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
EPZ028862 is primarily used in cancer research to study the inhibition of SMYD3 and its effects on cancer cell proliferation. It has shown potential in reducing the growth of cancer cells by inhibiting the methylation of histone and non-histone proteins, which are crucial for gene expression and tumor progression . Additionally, EPZ028862 is used in biochemical assays and cellular studies to understand the role of SMYD3 in various physiological and pathological processes .
Mechanism of Action
EPZ028862 exerts its effects by binding to the active site of SMYD3, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of target proteins, leading to altered gene expression and reduced tumor growth. The compound exhibits mixed-type inhibition towards S-adenosylmethionine (SAM) and non-competitive inhibition of mitogen-activated protein kinase kinase kinase 2 (MAP3K2) .
Comparison with Similar Compounds
- BCI-121
- GSK2807
- EPZ031686
- LLY-507
- AZ505
Comparison: EPZ028862 is unique in its high selectivity and potency towards SMYD3 compared to other inhibitors. While compounds like BCI-121 and GSK2807 also inhibit SMYD3, EPZ028862 has shown improved physicochemical properties and better in vivo pharmacokinetics . Additionally, EPZ028862 has demonstrated a more favorable binding mode and higher efficacy in cellular assays .
Properties
Molecular Formula |
C20H30N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(1S,5R)-8-(4-aminocyclohexyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H30N4O4S/c21-13-3-7-17(8-4-13)29(26,27)24-15-5-6-16(24)10-14(9-15)22-20(25)18-11-19(28-23-18)12-1-2-12/h11-17H,1-10,21H2,(H,22,25)/t13?,14?,15-,16+,17? |
InChI Key |
JYZQPJRVTADXNE-MSJJKYGJSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)C3CCC(CC3)N)NC(=O)C4=NOC(=C4)C5CC5 |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CC4CCC(C3)N4S(=O)(=O)C5CCC(CC5)N |
Origin of Product |
United States |
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